Cas no 388079-58-1 (Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI))

Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) structure
388079-58-1 structure
Product Name:Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI)
CAS No:388079-58-1
MF:C42H36FeP2
MW:658.527773857117
MDL:MFCD06658129
CID:298843
PubChem ID:16217997
Update Time:2025-07-21

Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI)
    • (R)-(+)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldiphenylphosphine
    • (R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
    • (R)-1-[(R)-2-[2-(DIPHENYLPHOSPHINO)PHENYL]-FERROCENYL]ETHYLDIPHENYLPHOSPHINE
    • WALPHOS SL-W002-1
    • CID 16217997
    • Walphos SL-W002-2
    • 388079-58-1
    • MFCD06658129
    • 565184-37-4
    • (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
    • AKOS025295475
    • (R)-(+)-1-[(R)-2-(2`-Diphenylphosphinophenyl)ferrocenyl]ethyldiphenylphosphine
    • (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine, >=97%
    • MDL: MFCD06658129
    • Inchi: 1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1
    • InChI Key: UOZGNUVEBIDUPV-SYXKTQFYSA-N
    • SMILES: [Fe].P(C1C=CC=CC=1)(C1C=CC=CC=1)[C@H](C)[C]1[CH][CH][CH][C]1C1=CC=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1.[CH]1[CH][CH][CH][CH]1 |^1:16,17,18,19,20,40,41,42,43,44|

Computed Properties

  • Exact Mass: 658.16400
  • Monoisotopic Mass: 658.164161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 8
  • Complexity: 672
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 27.18000
  • LogP: 7.93080

Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) Security Information

  • WGK Germany:3

Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) Pricemore >>

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abcr
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Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) Suppliers

Amadis Chemical Company Limited
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(CAS:388079-58-1)Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI)
Order Number:A1158572
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:46
Price ($):734.0
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Additional information on Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI)

Introducing Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI): A Pivotal Compound in Modern Chemical Research

The compound with the CAS number 388079-58-1 represents a fascinating and highly specialized molecule that has garnered significant attention in the field of organometallic chemistry and pharmaceutical research. This intricate organic-inorganic hybrid, formally known as Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI), exemplifies the innovative synergy between transition metal complexes and phosphine ligands. Its unique structural configuration, featuring a ferrocene core adorned with diphenylphosphino-substituted ethyl and phenyl groups, endows it with remarkable catalytic and electronic properties that are being leveraged in cutting-edge applications.

At the heart of this compound's significance lies its dual functionality. The ferrocene moiety, a well-established class of organometallic compounds characterized by its sandwich-like structure composed of two cyclopentadienyl rings fused to an iron(II) center, provides a stable yet versatile platform for further chemical modifications. The presence of two distinct phosphine ligands—(1R)-1-(diphenylphosphino)ethyl and [2-(diphenylphosphino)phenyl]—adds another layer of complexity and reactivity. These phosphine groups are not merely passive anchors; they actively participate in coordination chemistry, influencing the compound's electronic properties and its ability to interact with other molecules.

Recent advancements in the field have highlighted the potential of such chiral ferrocene-based phosphines in asymmetric catalysis. The (1R)-configuration specified in the name underscores the importance of stereochemistry in modern drug design and catalytic processes. By incorporating chiral centers into the molecular framework, researchers can fine-tune the selectivity of reactions, a critical factor in producing enantiomerically pure pharmaceuticals. This compound serves as an excellent example of how carefully designed molecular architectures can lead to highly efficient and selective catalytic systems.

The role of phosphine ligands in transition metal chemistry is well-documented, but their application in this specific ferrocene derivative opens new avenues for exploration. The diphenylphosphino substituents enhance the electron-donating ability of the ligands, which can stabilize reactive intermediates during catalytic cycles. This stabilization is particularly valuable in cross-coupling reactions, which are fundamental to constructing complex organic molecules found in many modern drugs. The unique combination of ferrocene and diphenylphosphino groups makes this compound a promising candidate for developing novel catalysts capable of facilitating challenging transformations under mild conditions.

In pharmaceutical research, the ability to modulate electronic properties through structural design is paramount. The ferrocene core contributes to the molecule's redox activity, allowing it to participate in electron transfer processes—a property that is increasingly relevant in areas such as photodynamic therapy and electrochemical sensing. Meanwhile, the phosphine ligands can be tuned to influence solubility and binding interactions with biological targets. This balance between redox activity and tunable ligand interactions positions Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) as a versatile tool for investigating novel therapeutic strategies.

The synthesis of this compound represents a testament to the ingenuity of synthetic chemists who continuously push the boundaries of molecular construction. The multi-step process involves careful control over reaction conditions to ensure high yields and purity. Key steps likely include metalation reactions to introduce the ferrocene core, followed by sequential functionalization with phosphine groups and protective groups to prevent unwanted side reactions. Each step requires precise execution to maintain the desired stereochemistry and functional integrity.

From a computational chemistry perspective, understanding the electronic structure of this molecule is crucial for predicting its behavior in various applications. Density functional theory (DFT) calculations have been instrumental in unraveling its properties by providing insights into how electron density is distributed across different regions of the molecule. These studies reveal that the phosphine ligands significantly alter the local electronic environment around the iron center compared to unsubstituted ferrocenes. Such detailed structural insights are invaluable for designing derivatives with enhanced catalytic or electronic properties.

The potential applications of Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI) extend beyond catalysis into materials science and nanotechnology. Its ability to undergo reversible oxidation-reduction cycles makes it an attractive candidate for use in organic electronics components such as light-emitting diodes (OLEDs) or organic batteries. Additionally, its chiral nature could be exploited in developing novel liquid crystals or self-assembling supramolecular structures where chirality plays a critical role.

As research progresses, collaborations between synthetic chemists, spectroscopists, theoretical chemists, and biologists will be essential for fully realizing this compound's potential. By integrating experimental data with computational modeling, researchers can gain deeper insights into its mechanisms of action and identify new applications that were previously inaccessible. The growing interest in metal-organic frameworks (MOFs) containing transition metal complexes also suggests that derivatives of this compound could find utility as selective sorbents or catalysts within these porous materials.

In conclusion,Ferrocene, (1R)-configuration, diphenylphosphino substituents,CAS number 388079-58-1, collectively contribute to making this molecule a cornerstone of modern chemical research. Its unique combination of structural features opens doors to innovative applications across multiple disciplines—from pharmaceutical development to advanced materials science—and underscores the importance of interdisciplinary collaboration in driving scientific progress forward.

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Amadis Chemical Company Limited
(CAS:388079-58-1)Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI)
A1158572
Purity:99%
Quantity:1g
Price ($):734.0
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